methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl (1R,4S,5S)-2-azabicyclo[211]hexane-5-carboxylate, trifluoroacetic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Bicyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Introduction of Functional Groups: Functional groups such as the carboxylate and methyl ester are introduced through esterification and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylate
- Methyl (1R,4S,5S)-4-phenyl-2-azabicyclo[2.1.1]hexane-5-carboxylate
Uniqueness
Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific bicyclic structure and the presence of trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications.
Properties
CAS No. |
2742623-34-1 |
---|---|
Molecular Formula |
C9H12F3NO4 |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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